molecular formula C17H18N4O2S B3598773 ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B3598773
M. Wt: 342.4 g/mol
InChI Key: WRQWAAGFPPBUGW-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or materials science. It could also involve studying its properties and reactions in more detail .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is involved in various cellular processes such as apoptosis and inflammation . By inhibiting JNK, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can modulate the activity of downstream proteins and enzymes, thereby affecting cellular responses to stress and injury.

Cellular Effects

The effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote cell survival in models of cerebral ischemia by inhibiting the JNK signaling pathway . Additionally, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can affect the expression of genes involved in apoptosis and inflammation, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate involves its interaction with specific biomolecules. This compound binds to and inhibits the activity of JNK, a key enzyme in the JNK signaling pathway . By preventing the phosphorylation and activation of c-Jun, a downstream target of JNK, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can reduce the expression of pro-apoptotic and pro-inflammatory genes. This inhibition of JNK signaling leads to increased cell survival and reduced inflammation in various cellular contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied. In in vitro and in vivo studies, prolonged exposure to ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate has been associated with sustained inhibition of JNK signaling and continued promotion of cell survival.

Dosage Effects in Animal Models

The effects of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit JNK signaling and promote cell survival without causing significant toxicity . At higher doses, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with JNK and other signaling molecules . Additionally, ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propyl-5-pyrimidinecarboxylate can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context.

Preparation Methods

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Comparison with Similar Compounds

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-PROPYLPYRIMIDINE-5-CARBOXYLATE can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-propylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQWAAGFPPBUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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